molecular formula C17H20N4O3S B2992262 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1327295-65-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2992262
CAS No.: 1327295-65-7
M. Wt: 360.43
InChI Key: ZUDNLRGIFRGOOE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an acetamide bridge to a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11-19-20-17(25-11)12-4-6-21(7-5-12)9-16(22)18-13-2-3-14-15(8-13)24-10-23-14/h2-3,8,12H,4-7,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDNLRGIFRGOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety and the piperidin-1-yl acetamide moiety. These components are then coupled using appropriate reaction conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: It has potential as a therapeutic agent, possibly in the treatment of diseases such as cancer or inflammation.

  • Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the biological context in which the compound is used. For example, in medicinal applications, it might inhibit a particular enzyme involved in disease progression.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, emphasizing key differences in substituents, biological activity, and pharmacokinetics.

Structural Similarities and Variations
Compound Name Core Structure Key Substituents Heterocyclic System Reference
Target Compound Benzo[d][1,3]dioxol-5-yl + acetamide 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine 1,3,4-Thiadiazole
N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide Benzamide + sulfonamide Benzylidenamino group 1,3,4-Thiadiazole
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide + thiazolidinone 2,4-Dioxothiazolidin-5-ylidene Thiazolidinone
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Benzo[d][1,3]dioxol-5-yl + acetamide Thiazolo-triazole Thiazolo[2,3-c][1,2,4]triazole
N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide Benzo[d][1,3]dioxol-5-yl + acetamide Piperidine (no thiadiazole) None (simple piperidine)

Key Observations :

  • Heterocyclic Systems: The target compound’s 1,3,4-thiadiazole is distinct from thiazolidinones () or thiazolo-triazoles (), which may alter electronic properties and binding affinities .
  • Substituent Effects : The 5-methyl group on the thiadiazole in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., ) .
  • Piperidine vs.

Key Observations :

  • Antimicrobial vs. Metabolic Activity: Thiadiazole-sulfonamide hybrids () exhibit stronger antimicrobial activity, whereas thiazolidinones () are prioritized for metabolic disorders .
  • Role of Piperidine : The target compound’s piperidine-thiadiazole system may confer dual functionality, combining kinase inhibition (thiadiazole) with CNS penetration (piperidine) .

Metabolic Stability :

  • The 5-methyl group on the thiadiazole in the target compound likely reduces oxidative metabolism compared to unsubstituted analogs (e.g., ) .
  • Piperidine’s lipophilicity may increase half-life over polar sulfonamide derivatives (e.g., ) but could limit aqueous solubility .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiadiazole ring. Its molecular formula is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S with a molecular weight of 364.43 g/mol. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus15 µg/mL
This compoundE. coliTBD

Analgesic and Anti-inflammatory Properties

Compounds with similar structural features have been screened for cyclooxygenase (COX) inhibition, which is critical for analgesic and anti-inflammatory activities. Studies suggest that the presence of the benzo[d][1,3]dioxole group enhances the inhibitory action on COX enzymes . This could potentially make this compound a candidate for pain management therapies.

Case Study: COX Inhibition
In a study examining the COX inhibitory effects of various compounds, it was found that derivatives with the benzo[d][1,3]dioxole structure displayed higher potency compared to those without this moiety . This suggests that this compound may possess similar or enhanced analgesic properties.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzo[d][1,3]dioxole Moiety : Enhances interaction with biological targets due to its planar structure.
  • Thiadiazole Ring : Known for diverse biological activities including antimicrobial and anti-inflammatory effects.
  • Piperidine Linkage : Contributes to the lipophilicity and overall pharmacokinetic profile.

Table 2: Summary of Structural Components and Their Activities

Structural ComponentBiological Activity
Benzo[d][1,3]dioxoleAntimicrobial; COX inhibition
ThiadiazoleAntimicrobial; analgesic
PiperidineEnhances bioavailability

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